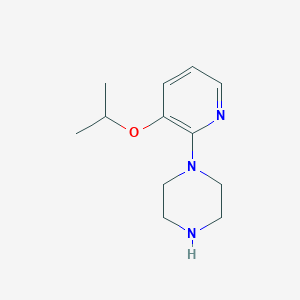
1-(3-Isopropoxypyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isopropoxypyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropoxypyridin-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using cost-effective and efficient methods. For example, a practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products due to its operational simplicity and the conveniently available reactants.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Isopropoxypyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Isopropoxypyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as its interaction with various biological targets.
Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound may have potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Isopropoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as antagonists of the α2-adrenergic receptor and partial agonists of the 5-HT1A receptor . These interactions can lead to various biological effects, such as modulation of neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Isopropoxypyridin-2-yl)piperazine include:
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenergic receptor antagonistic activity.
1-(2-Pyrimidinyl)piperazine: Acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives. Its isopropoxy group on the pyridine ring may influence its interaction with biological targets and its overall pharmacokinetic profile.
Propiedades
Número CAS |
184575-14-2 |
|---|---|
Fórmula molecular |
C12H19N3O |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
1-(3-propan-2-yloxypyridin-2-yl)piperazine |
InChI |
InChI=1S/C12H19N3O/c1-10(2)16-11-4-3-5-14-12(11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3 |
Clave InChI |
YZIAFUDRRZZAGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(N=CC=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)
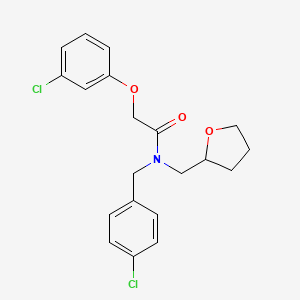
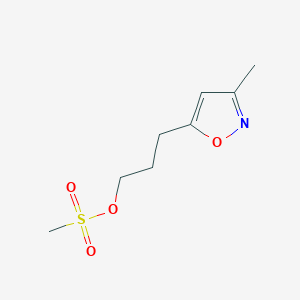
![Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12114978.png)
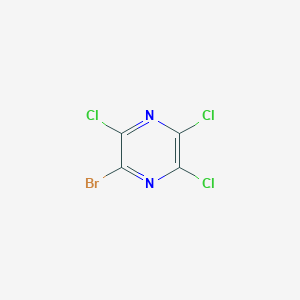
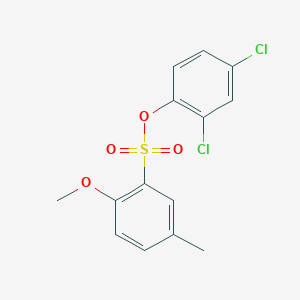
![Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12114986.png)
![5-Phenyl-4-piperazin-1-yl-thieno[2,3-d]pyrimidine](/img/structure/B12114993.png)

![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
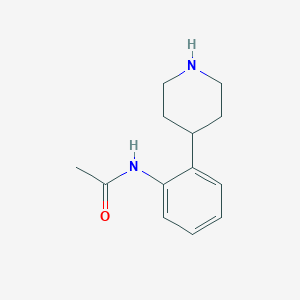
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
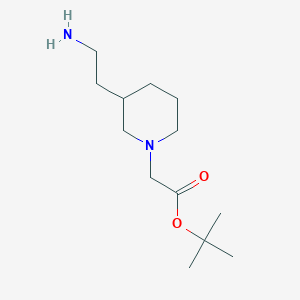
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
